molecular formula C10H11Cl2NO2S3 B2400426 5-(3,5-Dichlorobenzenesulfonyl)-1,2,5-dithiazepane CAS No. 1444612-55-8

5-(3,5-Dichlorobenzenesulfonyl)-1,2,5-dithiazepane

Cat. No.: B2400426
CAS No.: 1444612-55-8
M. Wt: 344.28
InChI Key: SPMBLFURVXNNGE-UHFFFAOYSA-N
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Description

5-(3,5-Dichlorobenzenesulfonyl)-1,2,5-dithiazepane is an organic compound characterized by the presence of a dichlorobenzenesulfonyl group attached to a dithiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dichlorobenzenesulfonyl)-1,2,5-dithiazepane typically involves the reaction of 3,5-dichlorobenzenesulfonyl chloride with a suitable dithiazepane precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sulfuryl chloride and 3,5-dichlorophenol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes the purification of the final product to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dichlorobenzenesulfonyl)-1,2,5-dithiazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler sulfur-containing compounds.

    Substitution: The dichlorobenzenesulfonyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include sulfonic acids, reduced sulfur compounds, and substituted derivatives of the original compound.

Scientific Research Applications

5-(3,5-Dichlorobenzenesulfonyl)-1,2,5-dithiazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,5-Dichlorobenzenesulfonyl)-1,2,5-dithiazepane involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The pathways involved in its action are currently under investigation, with studies focusing on its effects on cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorobenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.

    Sulfonyl chlorides: A class of compounds with similar reactivity and applications.

    Dithiazepane derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

5-(3,5-Dichlorobenzenesulfonyl)-1,2,5-dithiazepane is unique due to the combination of the dichlorobenzenesulfonyl group and the dithiazepane ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

5-(3,5-dichlorophenyl)sulfonyl-1,2,5-dithiazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2S3/c11-8-5-9(12)7-10(6-8)18(14,15)13-1-3-16-17-4-2-13/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMBLFURVXNNGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSCCN1S(=O)(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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